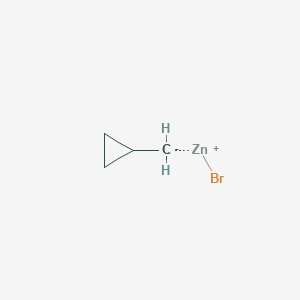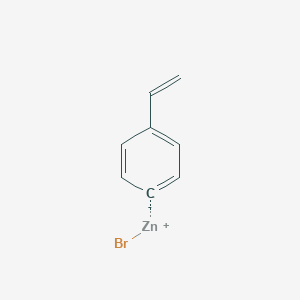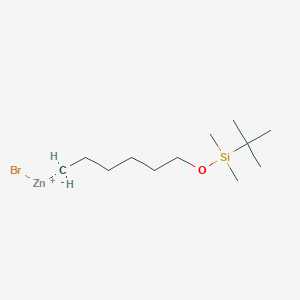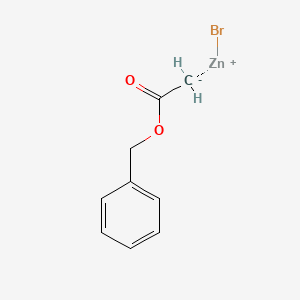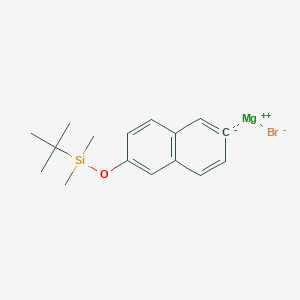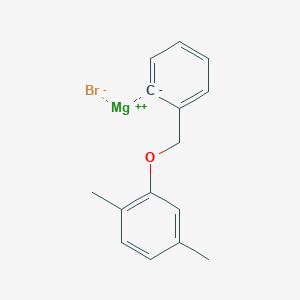
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF is a compound used in a variety of scientific applications. It is a zinc bromide salt with a benzyloxyhexyl group attached to it and is soluble in THF. This compound has a variety of applications in the scientific research field due to its stability, solubility, and reactivity. It is used in a variety of biochemical and physiological experiments and lab experiments, and is a useful tool for many research projects.
Mechanism of Action
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF works by forming a complex with the molecules it is reacting with. This complex is formed due to the benzyloxyhexyl group, which is able to interact with the molecules it is reacting with. This interaction is what allows the compound to act as a catalyst, promoting the formation of new bonds between the molecules.
Biochemical and Physiological Effects
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF has no known biochemical or physiological effects. It is a synthetic compound that is not found naturally in the body, and as such, it does not have any direct effects on the body. It is used in scientific research applications, and as such, its effects are limited to the laboratory.
Advantages and Limitations for Lab Experiments
The main advantages of using 6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF for laboratory experiments are its stability, solubility, and reactivity. It is a stable compound that is soluble in THF, making it easy to use in a variety of experiments. It is also highly reactive, allowing it to act as a catalyst in a variety of reactions. However, it is important to note that it is a synthetic compound and not found naturally in the body, so it should be used with caution in experiments involving living organisms.
Future Directions
There are many potential future directions for the use of 6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF. For example, it could be used in the synthesis of more complex organic compounds, such as pharmaceuticals or polymers. It could also be used to catalyze the formation of new bonds between molecules, allowing for the synthesis of more complex structures. Additionally, it could be used to control the color and intensity of dyes and pigments, allowing for more precise control over the color of the final product. Finally, it could be used to control the length and structure of polymers, allowing for more precise control over the properties of the final product.
Synthesis Methods
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF can be synthesized through a two-step process. The first step involves reacting zinc bromide with benzyloxyhexyl chloride in THF, with the use of a base such as sodium hydroxide. This reaction produces the desired compound. The second step involves purifying the compound by recrystallization or distillation.
Scientific Research Applications
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF is used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis, as it can be used to promote the formation of new bonds between two molecules. It is also used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of polymers, as it can be used to control the length and structure of the polymer chains. Additionally, it is used in the synthesis of dyes and pigments, as it can be used to control the color and intensity of the dye or pigment.
properties
IUPAC Name |
bromozinc(1+);hexoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZDRGSQFXDNN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCOCC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)hexylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

